5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol
CAS No.: 2640962-95-2
Cat. No.: VC11838065
Molecular Formula: C11H9F3N4O
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-95-2 |
|---|---|
| Molecular Formula | C11H9F3N4O |
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | 5-[2-(2,2,2-trifluoroethylamino)pyrimidin-5-yl]pyridin-3-ol |
| Standard InChI | InChI=1S/C11H9F3N4O/c12-11(13,14)6-18-10-16-3-8(4-17-10)7-1-9(19)5-15-2-7/h1-5,19H,6H2,(H,16,17,18) |
| Standard InChI Key | QYVZKDFLGWYKAF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1O)C2=CN=C(N=C2)NCC(F)(F)F |
| Canonical SMILES | C1=C(C=NC=C1O)C2=CN=C(N=C2)NCC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol delineates its core structure:
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A pyridine ring substituted at the 3-position with a hydroxyl (-OH) group.
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A pyrimidine ring linked at the 5-position of pyridine, bearing a 2-[(2,2,2-trifluoroethyl)amino] substituent.
The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, a feature observed in analogs like MI-136 (PubChem CID 86297077), which shares a trifluoroethyl-thienopyrimidine scaffold . The molecular formula is inferred as C₁₁H₁₀F₃N₅O, with a molecular weight of 297.23 g/mol, calculated using PubChem’s atomic mass standards .
Synthesis and Structural Analogues
Structural Analogues and Activity
These analogs highlight the pharmacological versatility of trifluoroethylamino-pyrimidine motifs, particularly in targeting enzymes and receptors .
Physicochemical Properties
Solubility and Lipophilicity
The hydroxyl and amino groups confer moderate polarity, but the trifluoroethyl moiety increases logP (estimated 1.8–2.3), suggesting enhanced membrane permeability. Comparatively, MI-136 has a logP of 3.1 , while pyridopyrimidines in PMC8949896 exhibit logP values of 1.5–3.5 .
Spectral Characteristics
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¹H NMR: Peaks for pyridine C3-OH (~δ 10.5 ppm), pyrimidine NH (δ 8.2–8.5 ppm), and CF₃CH₂ (δ 3.8–4.2 ppm).
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¹⁹F NMR: A singlet for CF₃ at ~δ -65 ppm, consistent with trifluoroethylamines in US8420656B2 .
Toxicity and ADME Profiles
While specific data are unavailable, structural analogs provide insights:
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